

Spectroscopic data (NMR, IR, MS) of (S)-(+)-5-Bromomethyl-2-pyrrolidinone

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Compound of Interest

Compound Name: (S)-(+)-5-Bromomethyl-2-pyrrolidinone

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A Comprehensive Technical Guide to the Spectroscopic Data of (S)-(+)-5-Bromomethyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the chiral building block, **(S)-(+)-5-Bromomethyl-2-pyrrolidinone**. This compound is of significant interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is crucial for its identification, quality control, and utilization in complex synthetic pathways.

Chemical Structure and Properties

- IUPAC Name: (5S)-5-(bromomethyl)pyrrolidin-2-one
- CAS Number: 72479-05-1
- Molecular Formula: C₅H₈BrNO
- Molecular Weight: 178.03 g/mol
- Appearance: Off-white to light brown solid

Spectroscopic Data Summary

The following sections present the available spectroscopic data for **(S)-(+)-5-Bromomethyl-2-pyrrolidinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.18	br s	1H	NH
3.94-3.97	m	1H	H-5
3.28-3.44	m	2H	CH ₂ Br
2.27-2.49	m	3H	H-3, H-4a
1.82-1.91	m	1H	H-4b

Note: Spectrum acquired in CD₃OD at 400 MHz.[\[1\]](#)

¹³C NMR (Carbon-13 NMR)

As of the latest available data, a specific ¹³C NMR spectrum for **(S)-(+)-5-Bromomethyl-2-pyrrolidinone** has not been published in readily accessible literature. However, based on the known chemical shifts of similar pyrrolidinone structures, the following are predicted chemical shift ranges:

Chemical Shift (δ) ppm	Assignment
~178-182	C=O (C-2)
~55-60	CH (C-5)
~35-40	CH ₂ Br
~28-33	CH ₂ (C-3)
~20-25	CH ₂ (C-4)

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for **(S)-(+)-5-Bromomethyl-2-pyrrolidinone** is not currently available in public databases. However, the expected characteristic absorption bands based on its functional groups are:

Wavenumber (cm ⁻¹)	Functional Group	Description
~3200	N-H Stretch	Amide N-H
~2850-2960	C-H Stretch	Aliphatic C-H
~1680	C=O Stretch	Amide I band (Lactam)
~1400-1450	C-H Bend	Aliphatic CH ₂
~600-700	C-Br Stretch	Alkyl bromide

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns, for **(S)-(+)-5-Bromomethyl-2-pyrrolidinone** is not readily available. The molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 177 and 179, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Expected Molecular Ion Peaks:

- $[M]^+$: m/z 177
- $[M+2]^+$: m/z 179

Experimental Protocols

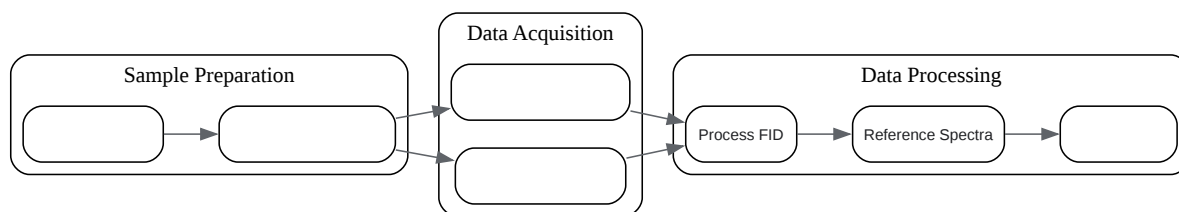
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-(+)-5-Bromomethyl-2-pyrrolidinone** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD).
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).



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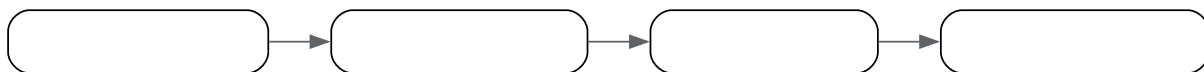
Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used. For ATR, a small amount of the solid is placed directly on the ATR crystal.
- Instrument Parameters:
 - Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.



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Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
- Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

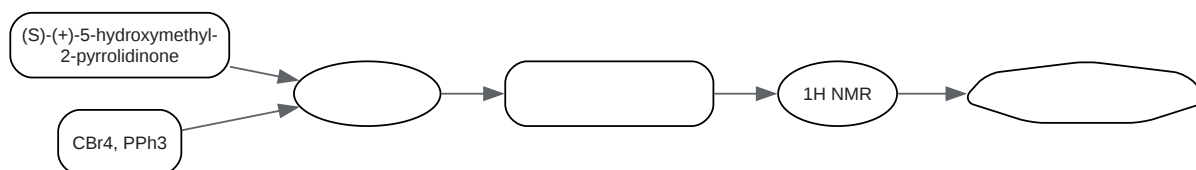


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Caption: Workflow for Mass Spectrometry analysis.

Synthesis and Characterization

(S)-(+)-5-Bromomethyl-2-pyrrolidinone can be synthesized from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone.[1] The reaction typically involves the use of a brominating agent, such as carbon tetrabromide and triphenylphosphine.[1] The structure of the resulting product is confirmed by ^1H NMR spectroscopy.[1]



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References

- 1. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of (S)-(+)-5-Bromomethyl-2-pyrrolidinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279205#spectroscopic-data-nmr-ir-ms-of-s-5-bromomethyl-2-pyrrolidinone]

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